Ethyl 5-(chlorosulfonyl)-2-iodobenzoate

Lipophilicity logP ADME

This ethyl ester uniquely deploys orthogonally reactive iodo (–I) and chlorosulfonyl (–SO₂Cl) groups on a 1,3-disubstituted scaffold, enabling one-pot sulfonamide formation and Suzuki-Miyaura coupling to eliminate a chromatographic step. The ethyl ester increases logP by ~0.4 vs. the methyl analog, biasing fragment libraries toward permeability without added aromatic rings. Sourced from multiple suppliers at a consistent 95% purity with room-temperature shipping, this intermediate secures competitive pricing and supply chain resilience for multi-gram scale-up in parallel medicinal chemistry programs.

Molecular Formula C9H8ClIO4S
Molecular Weight 374.58 g/mol
CAS No. 1155911-38-8
Cat. No. B1517967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chlorosulfonyl)-2-iodobenzoate
CAS1155911-38-8
Molecular FormulaC9H8ClIO4S
Molecular Weight374.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)I
InChIInChI=1S/C9H8ClIO4S/c1-2-15-9(12)7-5-6(16(10,13)14)3-4-8(7)11/h3-5H,2H2,1H3
InChIKeyVGCZWVUFKGULJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate (CAS 1155911-38-8): A Dual-Functional Building Block for Orthogonal Sulfonamide and Cross-Coupling Chemistry


Ethyl 5-(chlorosulfonyl)-2-iodobenzoate (CAS 1155911-38-8) is a halogenated aromatic ester bearing a chlorosulfonyl (–SO₂Cl) group at the 5-position and an iodo substituent at the 2-position of the benzoate ring, with a molecular formula of C₉H₈ClIO₄S and a molecular weight of 374.58 g/mol . The compound is supplied as a research intermediate with a typical purity of 95%, a predicted density of 1.849 ± 0.06 g/cm³, and a predicted boiling point of 400.4 ± 35.0 °C . Its MDL number is MFCD12169505, and it is catalogued under Enamine product code EN300-66660, distributed through Sigma-Aldrich and other reputable vendors . The compound's value proposition rests on the simultaneous presence of two orthogonally reactive functional groups—the iodo moiety enabling palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and the chlorosulfonyl group permitting direct sulfonamide or sulfonate ester formation—on a single benzoate scaffold .

Why Ethyl 5-(chlorosulfonyl)-2-iodobenzoate Cannot Be Replaced by Its Methyl Ester, Free Acid, or Regioisomeric Analogs


Compounds within the chlorosulfonyl-iodobenzoate family are not interchangeable because the ester moiety (ethyl vs. methyl vs. free acid), the substitution pattern (2,5- vs. 3,4- vs. 3,5- vs. 2,6-), and the presence or absence of additional substituents each independently modulate three critical selection parameters: (i) the lipophilicity and membrane permeability of downstream products, which shifts by approximately ΔlogP ≈ +0.3 to +0.5 per methylene unit added to the ester alkyl chain [1]; (ii) the steric environment at the ester carbonyl, which can alter the rate of nucleophilic acyl substitution and the stability of the ester toward hydrolysis during subsequent synthetic steps [2]; and (iii) the regiochemical orientation of the iodo and chlorosulfonyl groups, which dictates the geometry of the final biaryl or sulfonamide product and can be the determining factor in target binding . A procurement decision that treats the methyl ester (CAS 1065102-81-9) or the free acid (CAS 850453-87-1) as a drop-in replacement for the ethyl ester risks altered reaction kinetics, different product solubility profiles, and potential failure in late-stage diversification sequences where ester identity is locked into the synthetic route [3].

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate: Quantitative Differentiation Evidence Against the Closest Analogs


Ethyl Ester vs. Methyl Ester: LogP-Driven Lipophilicity Differentiation for Downstream ADME Tuning

The ethyl ester of 5-(chlorosulfonyl)-2-iodobenzoate provides a calculated logP of 1.311, compared with an estimated logP of approximately 0.8–0.9 for the corresponding methyl ester analog (CAS 1065102-81-9, MW 360.55) . This ΔlogP of ~+0.4 to +0.5 units is consistent with the established increment for methyl-to-ethyl ester homologation across diverse aromatic systems [1]. In a medicinal chemistry context, this logP shift can translate into a measurable difference in membrane permeability and oral bioavailability of final sulfonamide or biaryl drug candidates, making the ethyl ester the preferred intermediate when target product profiles require higher logD₇.₄ values [2].

Lipophilicity logP ADME Ester homologation Medicinal chemistry

Physical Property Differentiation: Density and Boiling Point as Proxies for Purification Strategy Selection

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate exhibits a predicted density of 1.849 ± 0.06 g/cm³ and a predicted boiling point of 400.4 ± 35.0 °C . The parent compound ethyl 2-iodobenzoate (CAS 1829-28-3, which lacks the chlorosulfonyl group) has a reported density of 1.664 ± 0.06 g/cm³ and a boiling point of 163–165 °C at 23 mmHg . The substantially higher boiling point of the chlorosulfonylated derivative (approximately +235 °C at atmospheric pressure) reflects the increased molecular weight (374.58 vs. 276.07 g/mol) and polarity imparted by the –SO₂Cl group, and has direct consequences for purification: the chlorosulfonylated compound is incompatible with simple vacuum distillation and instead requires chromatographic separation or precipitation-based workup, which must be factored into scale-up planning .

Physicochemical properties Purification Distillation Chromatography

Regiochemical Differentiation: 2-Iodo-5-chlorosulfonyl vs. 3-Chlorosulfonyl-4-iodo Substitution Pattern

The 2-iodo-5-chlorosulfonyl substitution pattern of the target compound places the iodo group ortho to the ester and the chlorosulfonyl group meta to the ester. This is regiochemically distinct from the 3-chlorosulfonyl-4-iodobenzoic acid isomer (CAS 402934-49-0, MW 346.53) , which positions the iodo group para to the carboxylic acid and the chlorosulfonyl group meta to the carboxylic acid. The ortho-iodo arrangement in the target compound creates a sterically congested environment around the cross-coupling site that can modulate oxidative addition rates with Pd(0) catalysts, while the meta-chlorosulfonyl placement avoids direct electronic competition with the ester carbonyl for nucleophilic attack [1]. In Suzuki-Miyaura coupling, ortho-substituted aryl iodides typically exhibit slower oxidative addition but can provide higher selectivity in challenging substrate pairings compared to para-iodo isomers [2].

Regiochemistry Cross-coupling Sulfonamide geometry Structure-activity relationship

Ester Stability and Handling: Ethyl Ester vs. Free Acid as a Synthetic Intermediate Form

The ethyl ester form (CAS 1155911-38-8) offers a protected carboxylate that remains intact during chlorosulfonylation and subsequent sulfonamide-forming reactions, whereas the free acid analog, 5-(chlorosulfonyl)-2-iodobenzoic acid (CAS 850453-87-1, MW 346.53), carries an unprotected –COOH group that can consume chlorosulfonylating reagent, form mixed anhydrides, or undergo decarboxylative side reactions under forcing conditions . The free acid is reported as a white to light yellow crystalline powder with a melting point of approximately 157–161 °C and a density around 2.1 g/cm³ . The ethyl ester, by contrast, is a liquid or low-melting solid (no discrete melting point reported, consistent with ester-lowered crystallinity) and is shipped at room temperature with storage at 2–8 °C in sealed dry conditions . This physical form difference has practical implications for automated liquid handling in parallel synthesis and for long-term storage stability.

Ester protection Hydrolytic stability Synthetic intermediate Storage

Dual-Functional Group Orthogonality: Enabling Sequential Derivatization Without Intermediate Purification

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate uniquely positions the chlorosulfonyl and iodo groups on the same aromatic ring in a 1,3-relationship (positions 2 and 5), which minimizes direct electronic cross-talk between the two reactive centers and enables true sequential derivatization: sulfonamide formation at –SO₂Cl (via reaction with amines) can proceed without consuming or deactivating the iodo group, which can subsequently undergo Pd-catalyzed Suzuki or Sonogashira coupling [1]. This contrasts with the 2-(chlorosulfonyl)-6-iodobenzoic acid isomer (CAS 1566968-85-1), where both groups are ortho to the carboxylic acid, creating a sterically congested environment that can retard both sulfonamide formation and cross-coupling . The 1,3-disposition in the target compound has been demonstrated in analogous systems to permit one-pot, two-step sequences—sulfonamide formation followed directly by Suzuki coupling—without intermediate purification, with reported overall yields of 60–85% for model substrates [2].

Orthogonal reactivity Sequential synthesis Sulfonamide Cross-coupling One-pot

Supplier Network and Procurement Reliability: Multi-Vendor Availability vs. Single-Source Analogs

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate is listed in the catalogs of at least five independent reputable suppliers: Sigma-Aldrich (via Enamine, product ENA300791311), Enamine (EN300-66660), Fluorochem (via CymitQuimica, 10-F669486), Chemscene, and Leyan (product 1327915), all at a standardized purity of 95% . By contrast, the closest methyl ester analog (CAS 1065102-81-9) is listed by fewer vendors (Biosynth via CymitQuimica, Leyan, and select Chinese suppliers), and the free acid 5-(chlorosulfonyl)-2-iodobenzoic acid (CAS 850453-87-1) is primarily available from specialized catalog suppliers . Multi-vendor availability for the ethyl ester translates into competitive pricing, reduced lead times, and lower supply disruption risk—a critical procurement consideration for programs planning multi-gram to kilogram scale-up.

Supply chain Vendor comparison Procurement Catalog availability

Ethyl 5-(chlorosulfonyl)-2-iodobenzoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Parallel Library Synthesis of Sulfonamide-Biaryl Hybrids via Sequential One-Pot Derivatization

Research groups constructing compound libraries that require both a sulfonamide linkage and a biaryl motif can utilize the orthogonal 2-iodo-5-chlorosulfonyl architecture of this compound to perform amine sulfonylation at the –SO₂Cl site followed directly by Suzuki-Miyaura coupling at the –I site without intermediate workup. The 1,3-relationship between the two reactive centers on the aromatic ring minimizes steric interference between the two sequential steps, a feature supported by literature precedent for analogous m-(chlorosulfonyl)benzoyl systems achieving 60–85% overall yields in one-pot protocols [1]. This sequential workflow eliminates one chromatographic purification per analog, directly reducing solvent consumption and technician time in medium-to-high-throughput synthesis settings.

Medicinal Chemistry Programs Requiring Ethyl Ester Prodrug Motifs with Tunable Lipophilicity

In lead optimization campaigns where the final target compound must balance aqueous solubility with passive membrane permeability, the ethyl ester moiety of this intermediate provides a calculated logP of 1.311—approximately 0.4–0.5 log units higher than the corresponding methyl ester . This systematic lipophilicity increment allows medicinal chemists to bias compound libraries toward higher logD values without introducing additional aromatic rings or halogens that would increase molecular weight and potential off-target promiscuity. The ethyl ester can also serve as a prodrug handle, as ester hydrolysis rates in vivo are tunable based on the steric bulk of the alkyl group [2].

Synthesis of Iodinated Contrast Agent Precursors and Radiopharmaceutical Intermediates

The presence of a heavy iodine atom ortho to the ester carbonyl, combined with a chlorosulfonyl group available for sulfonamide conjugation to targeting vectors, makes this compound a candidate intermediate for iodinated contrast agent development. The ethyl ester provides a protected carboxylate that can be hydrolyzed post-coupling to expose a free –COOH for further bioconjugation, while the ortho-iodo substituent contributes to X-ray attenuation in imaging applications [3]. The compound's density of 1.849 g/cm³ is consistent with the high electron density required for radiopaque materials, comparable to triiodobenzoate-based clinical contrast agents.

Scale-Up Feasibility Assessment: Multi-Vendor Sourcing for Pilot Plant Campaigns

Organizations planning to scale reactions from milligrams to multi-gram quantities benefit from the compound's availability across at least five independent suppliers (Sigma-Aldrich, Enamine, Fluorochem, Chemscene, Leyan), all offering standardized 95% purity . This multi-vendor landscape enables competitive quotation, reduces the risk of single-source supply interruption, and provides flexibility in packaging formats. The compound's room-temperature shipping compatibility (as noted by Chemscene) further simplifies logistics for bulk orders, in contrast to analogs requiring cold-chain transport .

Quote Request

Request a Quote for Ethyl 5-(chlorosulfonyl)-2-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.